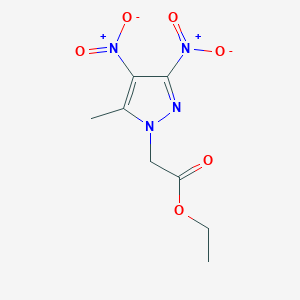

ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of nitro groups at positions 3 and 4 of the pyrazole ring, a methyl group at position 5, and an ethyl acetate moiety attached to the nitrogen atom at position 1. The compound’s molecular formula is C8H10N4O6, and it has a molecular weight of 258.19 g/mol .

Méthodes De Préparation

The synthesis of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 5-methyl-1H-pyrazole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at positions 3 and 4. The resulting dinitropyrazole is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product .

Analyse Des Réactions Chimiques

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions

Applications De Recherche Scientifique

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its nitro groups make it a valuable building block for the preparation of various derivatives.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of high-energy materials and explosives due to its nitro groups, which contribute to its energetic properties

Mécanisme D'action

The mechanism of action of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. Additionally, the compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and affecting cellular processes .

Comparaison Avec Des Composés Similaires

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate can be compared with other nitropyrazole derivatives, such as:

4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound also contains nitro groups and a pyrazole ring but differs in its bicyclic structure and the presence of amino groups.

N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: This compound features a tetrazole ring in addition to the nitropyrazole moiety, making it a high-energy material with different thermal stability and sensitivity properties.

Activité Biologique

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention in both medicinal and industrial chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound has the molecular formula C8H10N4O6 and a molecular weight of 258.19 g/mol. The compound features nitro groups at positions 3 and 4 of the pyrazole ring, a methyl group at position 5, and an ethyl acetate moiety attached to the nitrogen at position 1.

Synthesis Methodology:

The compound is typically synthesized through the following steps:

- Nitration : A precursor pyrazole compound undergoes nitration using concentrated nitric acid and sulfuric acid to introduce nitro groups.

- Alkylation : The resulting dinitropyrazole is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the final product .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The nitro groups can participate in redox reactions, generating reactive intermediates that modify cellular components. This interaction can inhibit specific enzymes, affecting metabolic pathways .

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. This compound has been evaluated for its potential to induce apoptosis in these cell lines .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Its derivatives have been investigated for their ability to inhibit microbial growth, suggesting potential applications in treating infections .

Anticancer Effects

Recent studies have highlighted the compound's efficacy as an anticancer agent:

- Cell Cycle Analysis : Compounds derived from this pyrazole have been shown to cause morphological changes in cancer cells and enhance caspase activity, indicating apoptosis induction .

- Mechanism of Action : The mechanism includes inhibition of microtubule assembly and interference with DNA replication processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (5-methyl-1H-pyrazol-1-yl)acetate | Lacks nitro groups | Lower reactivity |

| Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | Lacks methyl group | Different chemical properties |

| 5-Methyl-3-nitro-1H-pyrazole | Lacks ethyl ester | Influences solubility |

The presence of multiple nitro groups in this compound enhances its reactivity and biological activity compared to similar compounds .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrazole derivatives, this compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in MDA-MB-231 cells. The study reported enhanced apoptosis through caspase activation at concentrations as low as 10 μM .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control samples, suggesting its potential utility as an antimicrobial agent .

Propriétés

IUPAC Name |

ethyl 2-(5-methyl-3,4-dinitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O6/c1-3-18-6(13)4-10-5(2)7(11(14)15)8(9-10)12(16)17/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTWXNBHZSAWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.